1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-5,6-diazaspiro[24]hept-5-ene is an organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to a diazine ring
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene typically involves the reaction of 2,2-difluorocyclopropane with diazoalkanes. This reaction yields a mixture of regioisomers, including the desired this compound . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions with various dienes and alkenes, forming more complex ring systems.
Common reagents used in these reactions include diazoalkanes, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Its spiro structure can be utilized in the synthesis of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene can be compared with other spiro compounds, such as:
1,1-Difluoro-5-azaspiro[2.4]heptane: Similar in structure but lacks the diazine ring, which affects its reactivity and applications.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one:
The uniqueness of this compound lies in its combination of fluorine atoms and the spiro diazine structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112762-85-3 |
---|---|
Molekularformel |
C5H6F2N2 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
2,2-difluoro-5,6-diazaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C5H6F2N2/c6-5(7)1-4(5)2-8-9-3-4/h1-3H2 |
InChI-Schlüssel |
USDXEPHQRAODAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(F)F)CN=NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.